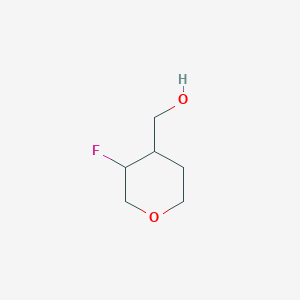

(3-Fluorooxan-4-yl)methanol

Description

Properties

Molecular Formula |

C6H11FO2 |

|---|---|

Molecular Weight |

134.15 g/mol |

IUPAC Name |

(3-fluorooxan-4-yl)methanol |

InChI |

InChI=1S/C6H11FO2/c7-6-4-9-2-1-5(6)3-8/h5-6,8H,1-4H2 |

InChI Key |

SPFZJBOFKUZIMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(C1CO)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Fluorooxan 4 Yl Methanol and Analogous Fluorooxanes

Advanced Strategies for Fluoro-Oxane Core Construction

The construction of the tetrahydropyran (B127337) (oxane) ring is a foundational step in the synthesis of these heterocyclic compounds. The Prins cyclization, an acid-catalyzed reaction between a homoallylic alcohol and an aldehyde, stands out as a well-established and powerful strategy for forming pyran rings. beilstein-journals.orgnih.gov Recent advancements have adapted this methodology to incorporate a fluorine atom concurrently with ring formation, leading to the development of the fluoro-Prins cyclization.

The fluoro-Prins cyclization is a highly effective method for preparing 4-fluorotetrahydropyrans. beilstein-journals.orgnih.gov The reaction mechanism involves the acid-promoted condensation of a homoallylic alcohol with an aldehyde to generate an oxocarbenium ion intermediate. This intermediate then undergoes cyclization to form a carbocation, which is subsequently trapped by a fluoride (B91410) ion to yield the fluorinated oxane ring. nih.gov While early methods using stoichiometric amounts of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) as both the catalyst and fluoride source were successful in generating the C-F bond, they often resulted in good yields but with only moderate diastereoselectivity. beilstein-journals.orgnih.gov

Homoallylic alcohols are crucial starting materials for the Prins cyclization. beilstein-journals.org They provide the necessary three-carbon unit and the hydroxyl group that, together with an aldehyde, form the backbone of the tetrahydropyran ring. The reaction is versatile, accommodating a wide range of homoallylic alcohols and various aliphatic and aromatic aldehydes, which allows for the synthesis of a diverse library of substituted oxanes. beilstein-journals.orgnih.govrsc.org The choice of substituents on both the homoallylic alcohol and the aldehyde partner plays a significant role in the reaction's efficiency and the stereochemical outcome of the final product. beilstein-journals.orgnih.gov

Significant progress in achieving high diastereoselectivity in fluoro-Prins cyclizations has come from the development of advanced fluorination reagents.

DMPU/HF: The complex of 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) and hydrogen fluoride (HF) has emerged as a superior nucleophilic fluorination reagent. tcichemicals.comnih.gov The DMPU/HF system is more acidic than traditional reagents like pyridine/HF, which enhances the efficiency of the acid-requiring Prins reaction. nih.govcore.ac.uk This reagent consistently delivers high yields and excellent diastereoselectivity, strongly favoring the formation of the cis-4-fluorotetrahydropyran isomer. nih.gov The simple experimental procedure and the reagent's stability contribute to its utility. tcichemicals.comnih.gov

Table 1: Optimization of the Fluoro-Prins Reaction using DMPU/HF with Homoallylic Alcohol and Benzaldehyde nih.gov

| Entry | Solvent | Time (h) | Conversion (%) | cis/trans Ratio |

|---|---|---|---|---|

| 1 | Hexane | 3 | 100 | 17:1 |

| 2 | Toluene | 3 | 100 | 17:1 |

| 3 | DCM | 3 | 96 | 17:1 |

Ionic Liquid HF Salts: Ionic liquids composed of hydrogen fluoride, such as tetraethylammonium (B1195904) pentafluoride (Et₄NF·5HF), have been successfully employed as the reaction medium, catalyst, and fluorine source in one-pot Prins cyclizations. rsc.orgresearchgate.net These reactions proceed efficiently at room temperature, affording 4-fluorinated tetrahydropyrans in excellent yields and with high stereoselectivity, often exclusively forming the cis isomer. rsc.org The use of ionic liquids represents an environmentally benign approach to selective fluorination. rsc.org

Table 2: Fluoro-Prins Cyclization of Homoallylic Alcohol with Various Aldehydes in Et₄NF·5HF rsc.org

| Aldehyde | Product | Yield (%) | Diastereoselectivity (cis:trans) |

|---|---|---|---|

| Butyraldehyde | 4-fluoro-2-propyltetrahydropyran | 94 | >98:<2 |

| Cyclohexanecarboxaldehyde | 2-cyclohexyl-4-fluorotetrahydropyran | 95 | >98:<2 |

| Benzaldehyde | 4-fluoro-2-phenyltetrahydropyran | 93 | >98:<2 |

Controlling the stereochemistry of the newly formed chiral centers is a critical aspect of synthesizing substituted oxanes. In the fluoro-Prins cyclization, high diastereoselectivity is often achieved through a chair-like transition state of the oxocarbenium ion intermediate. nih.govorganic-chemistry.org The subsequent quenching of the carbocation by the fluoride ion typically occurs from the axial position to yield the thermodynamically more stable product, which is often the cis isomer where the C-2 and C-4 substituents are in a diequatorial arrangement. nih.govrsc.org The development of reagents like DMPU/HF and ionic liquid HF salts has been instrumental in achieving this high level of stereocontrol, consistently favoring the formation of cis-4-fluorooxanes. nih.govrsc.org

Diastereoselective Fluoro-Prins Cyclization for Tetrahydropyran Formation

Regioselective Introduction of the Hydroxymethyl Moiety

While the fluoro-Prins cyclization is a powerful tool for creating 4-fluorooxanes, the synthesis of (3-Fluorooxan-4-yl)methanol, which has a C-3 fluorine and a C-4 hydroxymethyl group, requires alternative or modified strategies. The specific substitution pattern of the target molecule cannot be achieved through a standard one-step Prins reaction.

The synthesis of the (3-Fluorooxan-4-yl)methanol structure necessitates regioselective methods that can precisely place the fluorine and hydroxymethyl groups at the C-3 and C-4 positions, respectively.

One viable synthetic pathway involves the fluorination of a pre-existing oxane ring that already contains the C-4 hydroxymethyl group. This can be accomplished using nucleophilic fluorinating agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor on a suitable 4-hydroxymethyltetrahydropyran precursor.

An alternative and powerful strategy relies on the ring-opening of an epoxide. This approach begins with the synthesis of a 3,4-epoxyoxane precursor. The subsequent fluorolytic ring-opening with a fluoride source proceeds via a trans-diaxial attack, installing a fluorine atom at the C-3 position and a hydroxyl group at the C-4 position. This C-4 hydroxyl group can then be chemically transformed into the target hydroxymethyl moiety, for example, through oxidation to a ketone followed by reaction with a suitable one-carbon nucleophile and subsequent reduction. Another route involves starting with a precursor where a carboxylate or ester group is already at the C-4 position, which can then be reduced to the primary alcohol. smolecule.com These multi-step sequences allow for the precise and stereocontrolled construction of the desired (3-Fluorooxan-4-yl)methanol scaffold.

Chemical Reactivity and Transformation Studies of 3 Fluorooxan 4 Yl Methanol

Functional Group Interconversions Involving the Hydroxyl Group

The primary alcohol of (3-Fluorooxan-4-yl)methanol is a versatile functional handle for a variety of chemical transformations.

The hydroxyl group readily participates in standard esterification and etherification reactions. These transformations are fundamental for modifying the molecule's polarity and steric properties.

Esterification is typically achieved by reacting the alcohol with carboxylic acids, acid chlorides, or anhydrides, often in the presence of a catalyst. Etherification can be accomplished through methods like the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. The reactivity in these transformations is typical for a primary alcohol. smolecule.com

Below is a table summarizing these general transformations:

| Reaction Type | Reagents | Product Type |

| Esterification | Carboxylic Acid (R-COOH) + Acid Catalyst | Ester (R-COOCH₂-(3-fluorooxan-4-yl)) |

| Esterification | Acid Chloride (R-COCl) + Base | Ester (R-COOCH₂-(3-fluorooxan-4-yl)) |

| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X) | Ether (R'-O-CH₂-(3-fluorooxan-4-yl)) |

The primary alcohol group of (3-Fluorooxan-4-yl)methanol can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. smolecule.com

The oxidation to an aldehyde requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP). For the conversion to the carboxylic acid, stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are employed. The selective oxidation of alcohols is a foundational process in organic synthesis, allowing for the introduction of key carbonyl functionalities. uodiyala.edu.iq

The general pathways for selective oxidation are outlined in the table below:

| Target Product | Typical Oxidizing Agents | Product Structure |

| Aldehyde | PCC, DMP, Swern Oxidation | (3-Fluorooxan-4-yl)carbaldehyde |

| Carboxylic Acid | KMnO₄, Jones Reagent, NaIO₄/RuCl₃ | (3-Fluorooxan-4-yl)carboxylic acid |

Reactivity of the Fluorine Atom and Potential Substitution Reactions

The fluorine atom on the oxane ring is generally unreactive due to the high strength of the carbon-fluorine (C-F) bond. However, under specific conditions, nucleophilic substitution of the fluorine atom may be possible. Such reactions are challenging and typically require harsh conditions or activation of the C-F bond. The electron-withdrawing nature of the fluorine atom influences the reactivity of the rest of the molecule, particularly the stability of the oxane ring.

Potential, albeit challenging, substitution reactions could involve strong nucleophiles. The success of such a substitution would depend heavily on the reaction conditions and the nature of the nucleophile.

Stereoselective Derivatizations of (3-Fluorooxan-4-yl)methanol

The specific stereoisomer, [(3R,4S)-3-fluorooxan-4-yl]methanol, is noted for its utility as a chiral building block in pharmaceutical synthesis. Its stereochemical stability and the defined spatial arrangement of its substituents allow for stereoselective derivatizations. Reactions at the hydroxymethyl group can be influenced by the adjacent stereocenters, potentially leading to diastereoselective outcomes. This is particularly valuable in the synthesis of complex, biologically active molecules where precise control of stereochemistry is crucial. The ease of functionalization of the hydroxyl group, combined with the fixed stereochemistry of the ring, makes it an important intermediate.

Investigations into Chemical Stability and Degradation

The chemical stability of (3-Fluorooxan-4-yl)methanol is influenced by its constituent functional groups. The oxane ring, being an ether, is susceptible to cleavage under strong acidic conditions. The presence of the electron-withdrawing fluorine atom can affect the stability of the adjacent C-O bond within the ring.

Spectroscopic Characterization and Structural Elucidation of 3 Fluorooxan 4 Yl Methanol

Comprehensive Spectroscopic Techniques for Molecular Analysis

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure

The study of a molecule's electronic structure through electronic absorption (UV-Vis) and fluorescence spectroscopy provides insights into its electron distribution and the energy differences between its electronic states. These techniques are pivotal in characterizing chromophoric systems and understanding their photophysical properties.

Fluorescence is generally not an anticipated characteristic of this type of saturated compound, as it requires a suitable electronic structure that allows for efficient absorption of light and subsequent emission. Molecules that are fluorescent usually contain fluorophores, which are typically aromatic or have extended conjugated systems.

Should such data become available, analysis of the absorption spectrum would reveal the wavelengths of maximum absorption (λmax), providing information on the electronic transitions. The fluorescence spectrum, which is the emission of light from an excited electronic state, would provide data on the emission wavelength and quantum yield. These spectra are often mirror images of each other. For instance, studies on various functionalized organic molecules often utilize methanol (B129727) as a solvent to record their absorption and fluorescence spectra. namiki-s.co.jpgoogle.com

Advanced Structural Analysis

Advanced analytical methods are indispensable for the unambiguous determination of a molecule's three-dimensional structure and its elemental composition.

X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid, providing detailed information on bond lengths, bond angles, and stereochemistry. iitk.ac.in This method is considered the gold standard for structural elucidation.

A search of the public scientific literature and crystallographic databases did not yield any published X-ray diffraction studies for (3-Fluorooxan-4-yl)methanol. Therefore, no experimental data on its solid-state structure, such as crystal system, space group, and unit cell dimensions, can be provided at this time.

For related fluorinated oxane derivatives, it has been noted that the introduction of fluorine can lead to distorted chair conformations of the oxane ring due to the high electronegativity of the fluorine atom. A single-crystal X-ray diffraction analysis of (3-Fluorooxan-4-yl)methanol would be necessary to definitively determine its solid-state conformation and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.

Data Tables

No experimental data available for Electronic Absorption and Fluorescence Spectroscopy or X-ray Diffraction.

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. googleapis.com This analysis is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. The generally accepted accuracy for elemental analysis is within ±0.4% of the calculated theoretical values. researchgate.net

While no experimentally determined elemental analysis data for (3-Fluorooxan-4-yl)methanol has been published in the reviewed literature, the theoretical elemental composition can be calculated from its molecular formula, C₆H₁₁FO₂.

Table 1: Theoretical Elemental Composition of (3-Fluorooxan-4-yl)methanol

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 6 | 72.066 | 53.72 |

| Hydrogen | H | 1.008 | 11 | 11.088 | 8.27 |

| Fluorine | F | 18.998 | 1 | 18.998 | 14.16 |

| Oxygen | O | 15.999 | 2 | 31.998 | 23.85 |

| Total | 134.15 | 100.00 |

Computational and Theoretical Investigations of 3 Fluorooxan 4 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules like (3-fluorooxan-4-yl)methanol at an electronic level. These methods provide a detailed picture of the molecule's preferred three-dimensional structure and the distribution of its electrons.

Density Functional Theory (DFT) Studies on Conformational Preferences

The six-membered oxane ring of (3-fluorooxan-4-yl)methanol is not planar and exists predominantly in chair-like conformations. The presence of two substituents, a fluorine atom at the 3-position and a hydroxymethyl group at the 4-position, leads to several possible diastereomers and conformers. DFT calculations are crucial for determining the relative stabilities of these conformers.

Theoretical studies on similar 1,3-disubstituted systems show that the conformational preference is governed by a delicate balance of steric and stereoelectronic effects. The major conformations for a cis or trans diastereomer would involve placing the substituents in either axial or equatorial positions. The relative energies of these conformations can be calculated using DFT methods such as B3LYP or M05-2X with basis sets like 6-311+G(d,p).

For the trans isomer, two chair conformations are possible: one with both substituents in equatorial positions and another with both in axial positions. For the cis isomer, the two chair conformations would have one substituent axial and the other equatorial. The relative stability is influenced by factors such as 1,3-diaxial interactions, which are sterically disfavored, and stereoelectronic effects like hyperconjugation involving the C-F bond. The anomeric effect, though typically associated with substituents at the 2-position, can also have a minor influence.

| Diastereomer | Conformation | Substituent Positions (3-F, 4-CH₂OH) | Calculated Relative Energy (kcal/mol) | Key Interactions |

|---|---|---|---|---|

| trans | Chair 1 | Equatorial, Equatorial | 0.00 (most stable) | Minimizes steric hindrance |

| trans | Chair 2 | Axial, Axial | > 4.0 | Significant 1,3-diaxial strain |

| cis | Chair 1 | Axial, Equatorial | ~1.5 - 2.5 | Axial fluorine, equatorial hydroxymethyl |

| cis | Chair 2 | Equatorial, Axial | ~1.0 - 2.0 | Equatorial fluorine, axial hydroxymethyl |

Analysis of Molecular Orbitals and Charge Distribution

The electronic properties of (3-fluorooxan-4-yl)methanol are significantly influenced by the high electronegativity of the fluorine atom. This is reflected in the molecule's charge distribution and the energies of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution and intramolecular interactions. uni-muenchen.de In (3-fluorooxan-4-yl)methanol, the NBO analysis would reveal a significant polarization of the C-F bond, with the fluorine atom bearing a substantial negative partial charge and the adjacent carbon atom (C3) a positive partial charge. This inductive effect propagates through the carbon skeleton. Furthermore, NBO analysis can quantify hyperconjugative interactions, such as the donation of electron density from adjacent C-H or C-C sigma bonds into the antibonding orbital (σ*) of the C-F bond, which contributes to the stability of certain conformations. researchgate.net

The HOMO-LUMO energy gap is a key indicator of chemical reactivity. ekb.eg A large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. For (3-fluorooxan-4-yl)methanol, the electron-withdrawing fluorine atom is expected to lower the energy of both the HOMO and LUMO compared to the non-fluorinated analogue. The HOMO is typically localized on the oxygen atom and the C-C bonds, while the LUMO is often associated with the σ* orbitals, particularly the C-F σ* orbital.

| Property | Description | Expected Value/Observation |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | Lowered by fluorine substitution |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Lowered by fluorine substitution |

| HOMO-LUMO Gap | Indicator of chemical reactivity | Relatively large, indicating stability |

| NBO Charge on F | Partial charge on the fluorine atom | Highly negative (~ -0.5 to -0.6 e) |

| NBO Charge on C3 | Partial charge on the carbon bonded to fluorine | Highly positive |

Mechanistic Probing of Synthetic Reactions via Computational Modeling

Computational modeling is an invaluable tool for understanding the mechanisms of complex organic reactions, such as those used to synthesize (3-fluorooxan-4-yl)methanol. By mapping the potential energy surface of a reaction, chemists can identify transition states and intermediates, providing insights into reaction rates and selectivities.

Transition State Analysis for Fluoro-Prins Cyclizations

The fluoro-Prins cyclization is a powerful method for the synthesis of 4-fluorotetrahydropyrans. researchgate.net This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde, where a fluoride (B91410) source intercepts the resulting oxocarbenium ion intermediate. Computational studies, often using DFT, have been employed to elucidate the mechanism and stereochemical outcome of this reaction. nih.gov

The key step is the intramolecular cyclization of the oxocarbenium ion. Theoretical calculations have shown that this typically proceeds through a chair-like transition state to minimize steric interactions. researchgate.net The substituents on the forming ring prefer to occupy equatorial positions in the transition state to avoid unfavorable 1,3-diaxial interactions. The stereochemistry of the final product is thus dictated by the geometry of the starting homoallylic alcohol and the preferred conformation of the transition state.

Prediction of Reactivity and Selectivity in Chemical Transformations

Beyond the fluoro-Prins cyclization, computational modeling can predict the reactivity and selectivity of (3-fluorooxan-4-yl)methanol in other chemical transformations. For instance, the calculated charge distribution can indicate which sites are most susceptible to nucleophilic or electrophilic attack. The positively charged carbon at the 3-position might be a site for nucleophilic attack under certain conditions, although the strength of the C-F bond makes it a poor leaving group. The hydroxyl group of the hydroxymethyl substituent is a likely site for reactions such as esterification or etherification.

Computational modeling can also be used to explore the potential for other types of reactions, such as ring-opening or rearrangements. By calculating the activation energies for different reaction pathways, it is possible to predict which products are most likely to form under a given set of conditions.

Theoretical Studies on Stereochemical Control

The synthesis of a specific diastereomer of (3-fluorooxan-4-yl)methanol requires precise control over the stereochemistry of the reaction. Theoretical studies play a crucial role in understanding and predicting the factors that govern this stereochemical control.

In the context of the fluoro-Prins cyclization, DFT calculations have confirmed that the cis or syn diastereoselectivity often observed is a result of the energetic preference for a chair-like transition state where the substituents adopt equatorial orientations. nih.gov For example, in the reaction of a homoallylic alcohol with an aldehyde, the forming C-C and C-O bonds, as well as the attacking nucleophile (fluoride), are positioned to minimize steric strain in the transition state.

Insufficient Information Available to Generate a Detailed Scientific Article on (3-Fluorooxan-4-yl)methanol

Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there is insufficient specific information to generate a thorough and detailed article on the chemical compound (3-Fluorooxan-4-yl)methanol as per the requested outline.

While general concepts of asymmetric synthesis, the use of chiral building blocks, and the development of fluorinated compounds in various chemical industries are well-documented, specific data, research findings, and examples pertaining to (3-Fluorooxan-4-yl)methanol are not available in the public domain at this time. Consequently, the creation of an authoritative and scientifically accurate article that adheres to the detailed structure and content requirements of the prompt is not feasible.

Further research and publication in the scientific community would be necessary to provide the specific details required to fulfill the user's request.

Applications and Strategic Importance of 3 Fluorooxan 4 Yl Methanol in Organic Synthesis

Potential Contributions to Materials Science and Polymer Chemistry

Integration into Fluorinated Polyols for Polymer Synthesis6.3.2. Development of Novel Fluorine-Containing Materials

Without any research data, the creation of data tables and a detailed discussion of research findings is not possible.

Conclusion and Future Perspectives

Summary of Key Research Findings and Methodological Advancements for (3-Fluorooxan-4-yl)methanol

While dedicated research focused exclusively on (3-Fluorooxan-4-yl)methanol is limited, a summary of key findings can be extrapolated from the broader context of fluorinated heterocyclic chemistry. The introduction of a fluorine atom into the oxane ring is known to impart unique physicochemical properties. These modifications can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

Methodological advancements in the synthesis of fluorinated heterocycles are pivotal for accessing compounds like (3-Fluorooxan-4-yl)methanol. Traditional fluorination methods often face challenges, but recent progress has provided more efficient and selective pathways. Key advancements relevant to the synthesis of this compound include:

Fluorocyclization Reactions: These methods allow for the simultaneous construction of the heterocyclic ring and introduction of the fluorine atom, offering a streamlined synthetic route.

Nucleophilic Fluorination: Reagents such as DMPU/HF have shown promise in the diastereoselective synthesis of substituted 4-fluorotetrahydropyrans through fluoro-Prins reactions.

Electrophilic Fluorination: The development of new electrophilic fluorinating agents has expanded the toolkit for introducing fluorine into complex organic molecules.

These methodologies are crucial for the preparation of specific stereoisomers of (3-Fluorooxan-4-yl)methanol, which is critical for its potential applications in drug discovery, where chirality often dictates biological activity.

Below is a table summarizing the basic properties of [(3R,4S)-3-Fluorooxan-4-yl]methanol, the cis-isomer of the compound.

| Property | Value |

| CAS Number | 1904147-09-6 |

| Molecular Formula | C₆H₁₁FO₂ |

| Molecular Weight | 134.15 g/mol |

| Predicted Density | 1.1 ± 0.1 g/cm³ |

| Predicted Boiling Point | 199.0 ± 20.0 °C at 760 mmHg |

| Predicted Flash Point | 100.1 ± 18.3 °C |

Data sourced from Guidechem

Identification of Remaining Challenges and Emerging Opportunities in (3-Fluorooxan-4-yl)methanol Research

Despite the advancements, significant challenges remain in the study of (3-Fluorooxan-4-yl)methanol and related compounds. A primary hurdle is the stereocontrolled synthesis of specific isomers. The presence of two adjacent stereocenters in the molecule (at the 3 and 4 positions of the oxane ring) means that achieving high diastereoselectivity and enantioselectivity is a formidable synthetic challenge. The synthesis of alkyl fluorinated compounds with multiple contiguous stereogenic centers remains one of the most challenging areas in synthetic chemistry.

Furthermore, the limited commercial availability and high cost of such fluorinated building blocks can impede broader investigation and application.

However, these challenges are counterbalanced by significant emerging opportunities:

Drug Discovery: Fluorinated heterocycles are highly sought after in medicinal chemistry. The unique properties conferred by the fluorine atom can lead to improved drug candidates with enhanced efficacy and pharmacokinetic profiles. (3-Fluorooxan-4-yl)methanol serves as a valuable scaffold for the synthesis of novel bioactive molecules.

PET Imaging: The fluorine-18 (B77423) isotope is a widely used positron emitter in Positron Emission Tomography (PET). The development of efficient methods to introduce ¹⁸F into molecules like (3-Fluorooxan-4-yl)methanol could lead to new radiotracers for medical imaging.

Materials Science: The incorporation of fluorine can alter the properties of polymers and other materials, leading to applications in areas such as advanced coatings and liquid crystals.

Outlook for Continued Exploration of Synthetic Strategies and Novel Applications

The future of research on (3-Fluorooxan-4-yl)methanol is intrinsically linked to the broader progress in organofluorine chemistry. The development of novel and more efficient synthetic methodologies will be a key driver of future exploration. Areas of particular interest include:

Asymmetric Catalysis: The development of catalytic asymmetric methods for the synthesis of enantiomerically pure (3-Fluorooxan-4-yl)methanol would be a major breakthrough, enabling detailed studies of its biological activity.

Late-Stage Fluorination: Techniques that allow for the introduction of fluorine at a late stage in a synthetic sequence are highly desirable as they would provide rapid access to a variety of fluorinated analogs for structure-activity relationship studies.

The continued exploration of this and other fluorinated building blocks is expected to yield a wealth of new applications. As our understanding of the "fluorine effect" deepens, medicinal chemists and materials scientists will be better equipped to harness the unique properties of compounds like (3-Fluorooxan-4-yl)methanol to design next-generation pharmaceuticals and advanced materials. The fusion of heterocyclic frameworks with fluorine atoms offers a high probability of discovering therapeutically useful agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.